2-(4-bromophenyl)-N-(sec-butyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(sec-butyl)acetamide, also known as Brorphine, is a research chemical that belongs to the family of opioids. It is a synthetic compound that is structurally similar to other opioids such as fentanyl and morphine. Brorphine is a potent analgesic and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(sec-butyl)acetamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These include pain relief, sedation, respiratory depression, and euphoria. It has also been found to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenyl)-N-(sec-butyl)acetamide in lab experiments include its potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. However, its potential for abuse and dependence means that caution must be taken when handling and using the compound.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(sec-butyl)acetamide. These include studying its potential as a therapeutic agent for pain relief, exploring its potential for abuse and dependence, and investigating its interactions with other drugs and neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Scientific Research Applications
2-(4-bromophenyl)-N-(sec-butyl)acetamide has been used in scientific research to study its potential as an analgesic and its mechanism of action. It has been found to be a potent opioid receptor agonist, which means it binds to and activates the opioid receptors in the brain and spinal cord. This activation leads to a decrease in pain perception and an increase in pain tolerance.
properties
IUPAC Name |
2-(4-bromophenyl)-N-butan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(2)14-12(15)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXLNIPBXAAGQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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